molecular formula C15H15NO4S B2371994 N-(4-ethoxybenzenesulfonyl)benzamide CAS No. 708290-01-1

N-(4-ethoxybenzenesulfonyl)benzamide

Cat. No.: B2371994
CAS No.: 708290-01-1
M. Wt: 305.35
InChI Key: JZUWMRHTBHLOON-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzenesulfonyl)benzamide is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol This compound is part of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-ethoxybenzenesulfonyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxybenzenesulfonyl)benzamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the gain of electrons or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxybenzenesulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzenesulfonyl)benzamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses and cell survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

N-(4-ethoxybenzenesulfonyl)benzamide can be compared with other benzamide derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

N-(4-ethoxyphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-20-13-8-10-14(11-9-13)21(18,19)16-15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUWMRHTBHLOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819124
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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